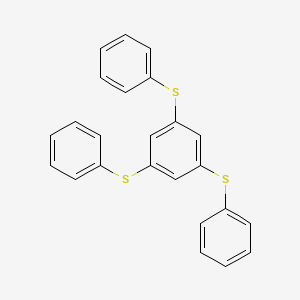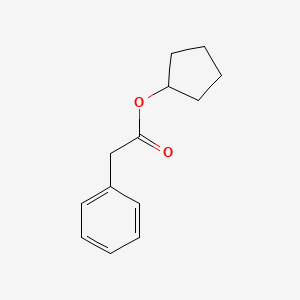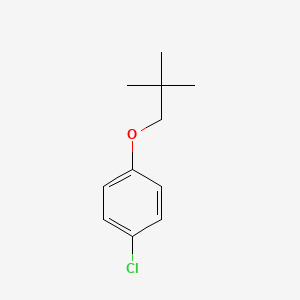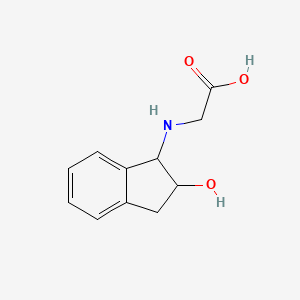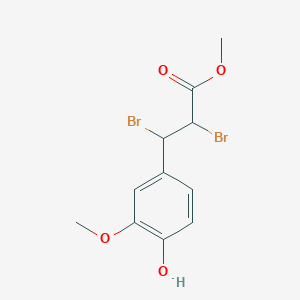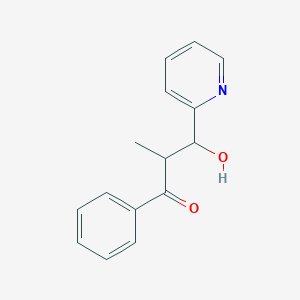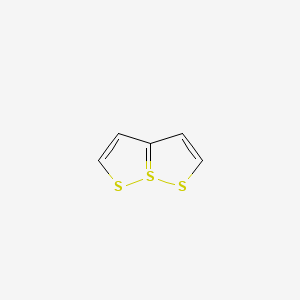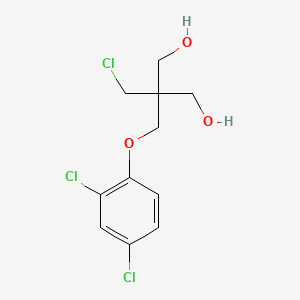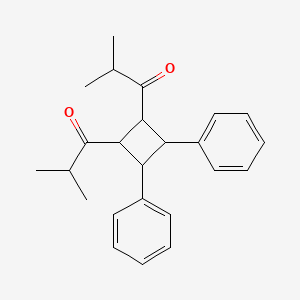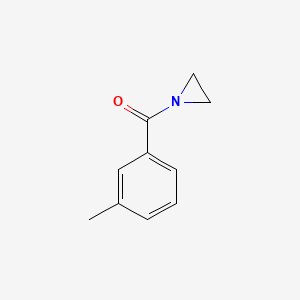
Aziridin-1-yl-(3-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridin-1-yl-(3-methylphenyl)methanone is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aziridin-1-yl-(3-methylphenyl)methanone typically involves the reaction of aziridine with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
the general principles of aziridine synthesis, such as the use of high-purity starting materials and controlled reaction conditions, are likely to be applied to ensure the efficient and scalable production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Aziridin-1-yl-(3-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate ring-opening reactions.
Major Products
The major products formed from these reactions include various amine derivatives, alcohols, and oximes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Aziridin-1-yl-(3-methylphenyl)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Aziridine derivatives are explored for their use in drug development, particularly as anticancer agents due to their ability to alkylate DNA.
Industry: The compound is used in the production of polymers and materials with specific properties, such as antimicrobial coatings and adhesives
Mécanisme D'action
The mechanism of action of aziridin-1-yl-(3-methylphenyl)methanone involves its ability to undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as DNA, resulting in alkylation and potential cytotoxic effects. The molecular targets and pathways involved include DNA alkylation and subsequent disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: A simpler aziridine compound with a three-membered ring structure.
2-Methylaziridine: A methyl-substituted aziridine with similar reactivity.
Aziridin-1-yl oximes: Compounds with an oxime functional group attached to the aziridine ring.
Uniqueness
Aziridin-1-yl-(3-methylphenyl)methanone is unique due to the presence of the 3-methylphenyl group, which imparts specific chemical properties and reactivity.
Propriétés
Numéro CAS |
2453-31-8 |
|---|---|
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
aziridin-1-yl-(3-methylphenyl)methanone |
InChI |
InChI=1S/C10H11NO/c1-8-3-2-4-9(7-8)10(12)11-5-6-11/h2-4,7H,5-6H2,1H3 |
Clé InChI |
FAKPNCVFPWQGFK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)N2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


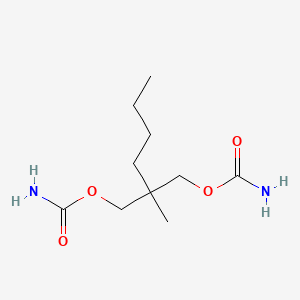
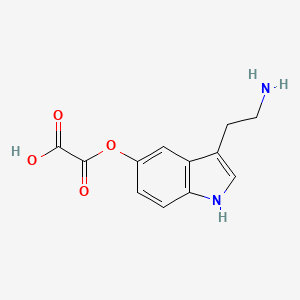
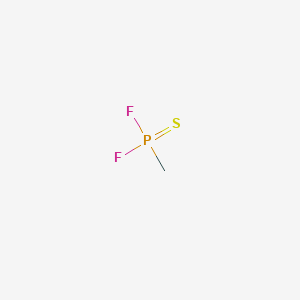
![2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid](/img/structure/B14743925.png)
